2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .
Synthesis Analysis
The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The synthesis process involved the design of these derivatives for the treatment of Alzheimer’s disease (AD) .Chemical Reactions Analysis
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs) that were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated by the Ellman’s method .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD). Derivatives of this compound have shown moderate inhibitory activities in vitro, with some exhibiting potent inhibitory activity against acetylcholinesterase (AChE), suggesting their potential as lead compounds for AD drug development .
Antimycobacterial Activity
Derivatives of the compound have been tested for their antimycobacterial activity against potential pathogenic strains such as Mycobacterium kansasii and Mycobacterium avium. The variations in the group of compounds were by the substitution on phenyl rings, indicating a structure-antimycobacterial activity relationship that could be beneficial for developing treatments against mycobacterial infections .
Selective AChE Inhibition
Among the synthesized derivatives, some have been identified as selective AChE inhibitors , displaying poor inhibitory activity against butyrylcholinesterase (BuChE). This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in AD treatment .
Kinetic Study of Inhibition
The mechanism of inhibition of certain derivatives against AChE has been analyzed through kinetic studies. Results indicated that some compounds are mixed-type inhibitors, combining competitive and non-competitive inhibition, which could offer a more nuanced approach to enzyme inhibition in AD therapy .
Molecular Docking Studies
Molecular docking studies have confirmed the selective inhibition of AChE by certain derivatives. These studies are essential for understanding the interaction between the inhibitor and the enzyme, which is vital for the rational design of new therapeutic agents .
Lead Compound Development
The research has identified certain derivatives as lead compounds for further development into AD drugs. These compounds have the potential to be optimized for increased efficacy and reduced side effects, contributing to the pipeline of AD therapeutics .
Structure-Activity Relationship Analysis
The Free-Wilson method has been used to evaluate the structure-activity relationships of these compounds. This analysis helps in identifying the structural features that contribute to the biological activity, guiding the synthesis of more potent derivatives .
Bioactivity Evaluation
The bioactivities of these derivatives have been evaluated using methods like Ellman’s assay. This evaluation is crucial for determining the potency and efficacy of the compounds before proceeding to preclinical studies .
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is of a mixed type, involving both competitive and non-competitive mechanisms . The compound competes with acetylcholine for the active site of the enzyme, and it also binds to an allosteric site on the enzyme, changing its conformation and further reducing its activity.
Biochemical Pathways
The inhibition of acetylcholinesterase by 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The molecular and cellular effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide’s action primarily involve an enhancement of cholinergic transmission . By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine in the synaptic cleft, the compound can enhance the transmission of signals in neurons that use acetylcholine as a neurotransmitter.
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNMQPDEUYZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.